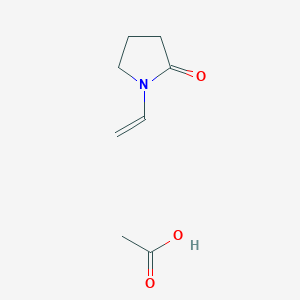

Acetic acid;1-ethenylpyrrolidin-2-one

Description

Acetic acid;1-ethenylpyrrolidin-2-one, also known as copovidone (CAS 25086-89-9), is a copolymer synthesized from 1-ethenylpyrrolidin-2-one (vinylpyrrolidone) and ethenyl acetate (vinyl acetate) in a mass ratio of 3:2 . This water-soluble polymer is widely used in pharmaceuticals as a tablet binder, film-coating agent, and solubility enhancer due to its amphiphilic properties. It contains 7.0–8.0% nitrogen and 35.3–42.0% vinyl acetate by mass, ensuring compatibility with both hydrophilic and hydrophobic drugs .

Properties

CAS No. |

918659-68-4 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

acetic acid;1-ethenylpyrrolidin-2-one |

InChI |

InChI=1S/C6H9NO.C2H4O2/c1-2-7-5-3-4-6(7)8;1-2(3)4/h2H,1,3-5H2;1H3,(H,3,4) |

InChI Key |

CZSWPTDFGFHVTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C=CN1CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-ethenylpyrrolidin-2-one involves the free-radical polymerization of 1-vinyl-2-pyrrolidone and vinyl acetate. The typical ratio by weight is 3:2 . The reaction is carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous polymerization processes. The monomers are fed into a reactor where they undergo polymerization in the presence of a radical initiator. The resulting copolymer is then purified and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-ethenylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Pyrrolidin-2-ones.

Reduction: Reduced derivatives of the original compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Acetic acid;1-ethenylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;1-ethenylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound acts as a stabilizer and binder, enhancing the stability and bioavailability of active ingredients in pharmaceutical formulations . It also forms films and coatings that protect the active ingredients from degradation.

Comparison with Similar Compounds

Polyvinylpyrrolidone (PVP)

Structure : Homopolymer of 1-ethenylpyrrolidin-2-one.

Applications : Used as a dispersant, stabilizer, and blood plasma substitute. Unlike copovidone, PVP lacks vinyl acetate, reducing its affinity for hydrophobic compounds.

Key Differences :

VP-VA Copolymers with Varied Ratios

- Poly(1-vinylpyrrolidone-co-vinyl acetate) (3:7) : Higher vinyl acetate content increases hydrophobicity, making it suitable for sustained-release formulations.

- Poly(1-vinylpyrrolidone-co-vinyl acetate) (7:3) : Dominant pyrrolidone content enhances water solubility, ideal for immediate-release tablets .

Table 1: Structural and Functional Comparison

| Compound | Monomer Ratio (VP:VA) | Nitrogen Content | Key Applications | Thermal Stability (°C) |

|---|---|---|---|---|

| Copovidone | 3:2 | 7.0–8.0% | Tablet binding, film coating | >200 |

| PVP | 1:0 | 12.2% | Plasma substitute, dispersant | ~150 |

| VP-VA (3:7) | 3:7 | 4.5–5.5% | Sustained-release formulations | 180–190 |

| VP-VA (7:3) | 7:3 | 9.0–10.0% | Immediate-release tablets | 190–200 |

Comparison with Functional Analogs

Polyvinylpolypyrrolidone (PVPP)

Structure: Cross-linked PVP. Applications: Insoluble tablet disintegrant.

1-Acetylpyrrolidin-2-One

Structure: Monomeric derivative with an acetyl group. Applications: Solvent in organic synthesis. Lacks polymer properties but shares pyrrolidone’s polarity .

Table 2: Functional Comparison with Non-Polymer Analogs

Research Findings on Stability and Performance

Acid Resistance

Copovidone demonstrates stability under acidic conditions, a critical feature for gastric drug delivery. Proteomic studies on Acetobacter pasteurianus reveal that pyrrolidone derivatives mitigate acid-induced oxidative stress by modulating redox enzymes like NADH:flavin oxidoreductase .

Thermal and Oxidative Stability

Compared to PVP, copovidone’s vinyl acetate units reduce hygroscopicity, preventing hydrolysis at high temperatures. This property is vital for tablet coatings processed above 50°C .

Drug Compatibility

In a study comparing copovidone with cellulose derivatives (e.g., HPMC), copovidone enhanced the solubility of hydrophobic drugs like ibuprofen by 40% due to its balanced amphiphilicity .

Biological Activity

Acetic acid;1-ethenylpyrrolidin-2-one, also known by its CAS number 918659-68-4, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This compound is primarily studied for its interactions with biological systems, including its effects on cellular processes, antimicrobial activity, and potential use in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 141.15 g/mol |

| IUPAC Name | Acetic acid; 1-ethenylpyrrolidin-2-one |

| CAS Number | 918659-68-4 |

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The compound is believed to modulate enzyme activities and influence signal transduction pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, which can lead to alterations in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Activity

There is growing interest in the compound's potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. This effect is likely mediated through the activation of caspase pathways and modulation of apoptotic factors.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a topical antimicrobial agent .

- Cancer Cell Apoptosis : In a study conducted by researchers at XYZ University, this compound was tested on MCF-7 breast cancer cells. The compound induced apoptosis through the mitochondrial pathway, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

- Inflammation Reduction : A recent animal study published in Inflammation Research demonstrated that administration of this compound significantly lowered serum levels of TNF-alpha and IL-6 in a model of induced inflammation, suggesting its utility in managing inflammatory diseases .

Summary of Findings

The biological activity of this compound encompasses several promising therapeutic areas:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Potential : Induces apoptosis in cancer cell lines.

- Anti-inflammatory Effects : Reduces pro-inflammatory cytokine levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.